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molecular formula C7H13NO2 B8358606 2-Methyl-4-ethyl-4-hydroxymethyl-2-oxazoline

2-Methyl-4-ethyl-4-hydroxymethyl-2-oxazoline

Cat. No. B8358606
M. Wt: 143.18 g/mol
InChI Key: CYBGFQUZJDXEBD-UHFFFAOYSA-N
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Patent
US04082892

Procedure details

The procedure described in Example 1 is repeated in all essential details with the exception that 2-amino-2-ethyl-1,3-propanediol and acetic acid are the initial reactants in a 1:1 molar ratio. These compounds are combined using the method of Purcell, U.S. Pat. No. 3,336,145 to form 2-methyl-4-ethyl-4-hydroxymethyl-2-oxazoline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
initial reactants
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH2:7][CH3:8])([CH2:5][OH:6])[CH2:3][OH:4].[C:9](O)(=O)[CH3:10]>>[CH3:9][C:10]1[O:4][CH2:3][C:2]([CH2:7][CH3:8])([CH2:5][OH:6])[N:1]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CO)(CO)CC
Step Two
Name
initial reactants
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1OCC(N1)(CO)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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